3-Chloro-1,2-benzisoxazole

Microwave-assisted synthesis Nucleophilic aromatic substitution Heterocyclic chemistry

Optimize your CNS drug discovery with 3-Chloro-1,2-benzisoxazole (CAS 16263-52-8)—the privileged halogenated scaffold where the 3-chloro substituent delivers unmatched SNAr reactivity. Unlike 3-fluoro, 3-bromo, or unsubstituted analogs, the chloro group provides the ideal leaving-group balance for microwave-promoted amination, yielding 3-amino derivatives in 54–90% yield within 1–6 hours. With a LogP of 2.48, it achieves optimal blood-brain barrier penetration while avoiding the excessive lipophilicity of bromo variants. Its unique photochemical pathway generates 2-cyanophenoxyl radicals for physical organic and materials chemistry studies. Consistent ≥98% purity and defined cold-chain storage (2–8°C under inert gas) minimize batch variability and side reactions, ensuring reproducibility from milligram to gram scale in both academic and industrial settings.

Molecular Formula C7H4ClNO
Molecular Weight 153.56 g/mol
CAS No. 16263-52-8
Cat. No. B094866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1,2-benzisoxazole
CAS16263-52-8
Molecular FormulaC7H4ClNO
Molecular Weight153.56 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NO2)Cl
InChIInChI=1S/C7H4ClNO/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H
InChIKeyINWUFXPCLZRSBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1,2-benzisoxazole CAS 16263-52-8: Core Heterocyclic Scaffold for CNS Drug Synthesis


3-Chloro-1,2-benzisoxazole (CAS 16263-52-8) is a halogenated heterocyclic building block featuring a benzene ring fused to an isoxazole core with a reactive chlorine substituent at the 3-position . With a molecular weight of 153.57 g/mol and a melting point of 31 °C, this pale yellow solid exhibits a predicted LogP of 2.48, indicating moderate lipophilicity suitable for blood-brain barrier penetration in CNS-targeted drug discovery . The compound is commercially available at 97% purity and requires storage under inert gas at 2–8 °C to maintain stability [1][2].

Why Unsubstituted or Alternative 3-Substituted Benzisoxazoles Cannot Replace 3-Chloro-1,2-benzisoxazole in Key Reactions


In-class substitution with unsubstituted benzisoxazole or other 3-halogen analogs (e.g., 3-fluoro, 3-bromo) fails due to the specific nucleofugality and electronic requirements of the chloro leaving group. The 3-chloro substituent provides an optimal balance of leaving group ability and intermediate stability in nucleophilic aromatic substitution (SNAr) reactions, a critical pathway for constructing pharmacologically relevant 3-amino and 3-piperazinyl derivatives . Unlike 3-hydroxybenzisoxazole, which requires harsh activation for substitution, 3-chloro-1,2-benzisoxazole undergoes facile microwave-promoted SNAr to yield 3-amino-substituted products in 54–90% yields within 1–6 hours, a kinetic profile not replicated by other 3-substituted analogs [1]. Furthermore, the chlorine atom imparts unique photochemical reactivity, generating distinct reactive intermediates (e.g., N-chloro-ketenimine and 2-cyanophenoxyl radical) not observed with other halogens or the unsubstituted parent compound, which is essential for mechanistic studies in physical organic chemistry [2].

Quantitative Differentiation of 3-Chloro-1,2-benzisoxazole: Head-to-Head Reactivity and Yield Comparisons


Microwave-Assisted SNAr: Quantitative Conversion to 3-Chloro Derivative vs. Conventional Heating

The microwave-promoted conversion of 3-hydroxy-1,2-benzisoxazole to 3-chloro-1,2-benzisoxazole achieves quantitative yields in 2 hours, representing a significant improvement over conventional thermal methods which typically produce lower yields (often <50%) and require longer reaction times [1]. Subsequent SNAr reactions with amines using the 3-chloro intermediate produce 3-amino-substituted benzisoxazoles in 54–90% yield within 1–6 hours [2].

Microwave-assisted synthesis Nucleophilic aromatic substitution Heterocyclic chemistry

Unique Photochemical Reactivity: Generation of 2-Cyanophenoxyl Radical Exclusive to 3-Chloro Derivative

Under matrix isolation conditions (10 K in Ar or N2), 3-chloro-1,2-benzisoxazole undergoes photochemical cleavage to yield the 2-cyanophenoxyl radical (5), a reactive intermediate not observed with unsubstituted benzisoxazole or other 3-halogen analogs [1]. This pathway involves photodetachment of the chlorine atom and provides a distinct mechanistic insight into the photochemistry of benzisoxazoles, enabling the study of open-shell intermediates relevant to materials science and radical chemistry.

Photochemistry Reactive intermediates Matrix isolation

Purity and Storage Stability: 97% Assay with Defined Cold-Chain Requirements

Commercially sourced 3-chloro-1,2-benzisoxazole is consistently supplied at ≥97% purity (GC or HPLC assay) . This purity specification exceeds the typical ≥95% purity offered for many alternative benzisoxazole building blocks (e.g., 6-fluoro-1,2-benzisoxazole, often supplied at 95%). The compound requires storage at 2–8 °C under inert gas (N2 or Ar) to prevent decomposition, with stability data indicating no significant degradation under these conditions for up to 6 months [1]. This well-defined stability profile ensures reproducible results in multi-step synthetic sequences.

Chemical procurement Stability Quality control

Lipophilicity (LogP 2.48) Optimal for CNS Drug Design: Comparative LogP Analysis

The predicted LogP of 2.48 for 3-chloro-1,2-benzisoxazole falls within the optimal range (1–3) for blood-brain barrier permeability and CNS drug-likeness . In comparison, unsubstituted benzisoxazole (LogP ~1.8) is less lipophilic, while 3-bromo-1,2-benzisoxazole (LogP ~2.8) is more lipophilic, potentially increasing non-specific binding. The chloro derivative thus provides a balanced lipophilicity that facilitates CNS penetration without excessive accumulation in lipid tissues, a critical consideration for developing antipsychotic agents such as risperidone and paliperidone.

Medicinal chemistry CNS drug discovery Physicochemical properties

High-Value Applications for 3-Chloro-1,2-benzisoxazole Based on Quantified Differentiation


Rapid Synthesis of CNS Drug Candidates via Microwave-Assisted SNAr

Leverage the quantitative microwave-assisted chlorination of 3-hydroxybenzisoxazole and subsequent high-yielding amination (54–90%) to build diverse 3-amino-1,2-benzisoxazole libraries. This is particularly relevant for generating atypical antipsychotic lead compounds where the 3-amino substitution pattern is crucial for D2/5-HT2A receptor antagonism [1].

Mechanistic Photochemical Studies Requiring Well-Defined Radical Intermediates

Utilize the unique photochemical pathway of 3-chloro-1,2-benzisoxazole to generate and trap the 2-cyanophenoxyl radical in low-temperature matrices. This enables the investigation of open-shell intermediates relevant to polymer chemistry, materials science, and fundamental physical organic chemistry [1].

Reliable Multi-Step Synthesis with Validated Purity and Stability

Incorporate 3-chloro-1,2-benzisoxazole into complex synthetic sequences where consistent purity (≥97%) and defined cold-chain storage (2–8 °C under inert gas) minimize batch variability and side reactions. This is critical for academic and industrial labs scaling up from milligram to gram quantities [1].

Optimization of CNS Drug Lipophilicity Using Balanced LogP Scaffold

Employ the chloro-substituted benzisoxazole core as a privileged scaffold for CNS drug design, exploiting its LogP of 2.48 to achieve optimal brain penetration while avoiding the excessive lipophilicity of bromo analogs or the lower permeability of unsubstituted variants [1].

Technical Documentation Hub

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